1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]
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Overview
Description
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] is a complex organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable pyrrolo[2,3-B]pyridine precursor with a cyclopropane derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced purification techniques .
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] involves its interaction with molecular targets through its spirocyclic framework. The rigidity and stability of the spirocyclic structure allow for specific binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of the research .
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] can be compared with other spirocyclic compounds, such as:
- 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridine]
- 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one These compounds share similar spirocyclic frameworks but differ in their substituents and specific structural features. The uniqueness of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] lies in its specific arrangement of atoms and the resulting chemical properties .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H10N2/c1-2-7-8(10-5-1)11-6-9(7)3-4-9/h1-2,5H,3-4,6H2,(H,10,11) |
InChI Key |
RZYLRQRIGBPJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC=N3 |
Origin of Product |
United States |
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